2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid
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Overview
Description
2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid is an organic compound with the chemical formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a tetrahydropyran ring and an isonicotinic acid moiety, making it a unique structure in the realm of organic chemistry. It is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which is an acid-catalyzed cyclization of aldehydes and unsaturated alcohols . This reaction typically uses heteropoly acids as catalysts, which can be either homogeneous or heterogeneous . The reaction conditions often involve the use of water as a solvent, which not only serves as a medium but also acts as a nucleophile and hydrolyzing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of supported heteropoly acids as catalysts. These catalysts are immobilized on siliceous materials, which enhances their stability and reusability . The reaction is typically carried out in a flow system, allowing for continuous production and higher selectivity towards the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: An isomer of nicotinic acid with a carboxyl group at the 4-position.
Isoniazid: A derivative of isonicotinic acid used as an antibiotic for tuberculosis.
Iproniazid: Another derivative of isonicotinic acid with antidepressant properties.
Uniqueness
2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isonicotinic acid derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2-(oxan-4-ylamino)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)8-1-4-12-10(7-8)13-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIKZFIZVCOGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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